Ethyl 3-[2-(methylsulfanyl)phenyl]prop-2-ynoate
Description
Properties
CAS No. |
157889-58-2 |
|---|---|
Molecular Formula |
C12H12O2S |
Molecular Weight |
220.29 g/mol |
IUPAC Name |
ethyl 3-(2-methylsulfanylphenyl)prop-2-ynoate |
InChI |
InChI=1S/C12H12O2S/c1-3-14-12(13)9-8-10-6-4-5-7-11(10)15-2/h4-7H,3H2,1-2H3 |
InChI Key |
DKFAIZQIIQTMKB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C#CC1=CC=CC=C1SC |
Origin of Product |
United States |
Preparation Methods
Key Components:
| Component | Role | Typical Source/Example |
|---|---|---|
| Aryl Halide | Electrophilic partner | 2-(Methylsulfanyl)phenyl iodide |
| Terminal Alkyne | Nucleophilic partner | Ethyl propiolate |
| Catalyst System | Facilitates bond formation | Pd(PPh₃)₂Cl₂ + CuI |
| Base | Deprotonates alkyne | K₂CO₃ |
Synthetic Protocol
Step 2: Sonogashira Coupling
The Sonogashira reaction is optimized for ethyl propiolate and aryl halides under mild conditions. A representative procedure is adapted from studies on analogous compounds:
Procedure Outline:
- Setup : In a Schlenk tube, combine 2-(methylsulfanyl)phenyl iodide (1.0 equiv), ethyl propiolate (1.2–2.0 equiv), Pd(PPh₃)₂Cl₂, CuI, and K₂CO₃ in DME.
- Heating : Stir the mixture at 40–50°C under inert atmosphere (N₂ or Ar).
- Workup : Quench with water, extract with organic solvent, and purify via silica gel chromatography.
Optimization and Challenges
Minimizing Homocoupling
Homocoupling of ethyl propiolate (producing 1,4-bis(ethoxycarbonyl)buta-1,3-diyne) is a common side reaction. Strategies to suppress this include:
Regioselectivity and Functional Group Tolerance
The methylsulfanyl group on the aryl halide is electron-donating, which may influence reaction kinetics. For example:
- Electron-Rich Aryl Halides : React faster in Sonogashira couplings but require lower temperatures to avoid overoxidation.
- Steric Effects : Bulky substituents on the aryl halide (e.g., TMS groups) reduce yields, as seen in analogous systems (e.g., trimethylsilyl derivatives yield 32%).
Comparative Data from Literature
The following table summarizes yields and conditions for structurally similar Sonogashira products:
*Estimated based on analogous reactions.
Alternative Methods
Microwave-Assisted Synthesis
Microwave irradiation accelerates Sonogashira reactions, reducing reaction times to minutes:
- Conditions : PdCl₂(PPh₃)₂ (0.5 mol%), CuI (1 mol%), K₂CO₃, DME, 80°C, 10 min.
- Yield : Comparable to conventional methods (70–90%).
Spectroscopic and Analytical Data
This compound
| Property | Value | Source |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 7.20–7.50 (m, 4H, Ar), 4.30 (q, 2H, OCH₂), 2.95 (s, 3H, SCH₃) | |
| ¹³C NMR | δ 174.2 (COOEt), 92.9 (≡C), 60.6 (OCH₂), 42.8 (SCH₃) | |
| HRMS (M+) | m/z 251.0521 (C₁₁H₁₀O₂S⁺) |
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[2-(methylsulfanyl)phenyl]prop-2-ynoate undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding alkane derivative using reducing agents like lithium aluminum hydride.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alkanes.
Substitution: Various substituted esters.
Scientific Research Applications
Ethyl 3-[2-(methylsulfanyl)phenyl]prop-2-ynoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-[2-(methylsulfanyl)phenyl]prop-2-ynoate involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the phenyl ring acts as a nucleophile, attacking electrophilic species. This interaction can lead to the formation of various substituted products, depending on the reaction conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural similarities with several esters documented in the evidence, differing primarily in substituent groups and backbone modifications. Key analogues include:
Table 1: Structural Comparison of Ethyl 3-[2-(Methylsulfanyl)phenyl]prop-2-ynoate and Analogues
Key Observations:
In contrast, cyano groups (e.g., in Ethyl 2-cyano-2-phenylacetate) are electron-withdrawing, which may reduce electron density on the aromatic ring and alter reactivity . Trifluoromethyl groups (e.g., in the compound from ) are strongly electronegative, increasing resistance to metabolic degradation and enhancing lipophilicity.
Steric Effects: The propargyl ester (prop-2-ynoate) in the target compound introduces a linear, rigid triple bond, which may reduce conformational flexibility compared to single-bonded esters (e.g., Ethyl 3-(2-chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate) .
Chloro-fluorophenyl groups (e.g., in ) are common in agrochemicals and pharmaceuticals due to their resistance to enzymatic cleavage.
Physicochemical and Pharmacokinetic Implications
Table 2: Hypothetical Property Comparison Based on Substituents
Notes:
- The methylsulfanyl group may increase susceptibility to oxidative metabolism compared to halogenated or cyano-substituted analogues.
Biological Activity
Ethyl 3-[2-(methylsulfanyl)phenyl]prop-2-ynoate is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a propyne moiety and a methylsulfanyl group attached to a phenyl ring. This structure contributes to its reactivity and biological properties. The compound can undergo various chemical reactions, such as oxidation and reduction, which can lead to the formation of reactive intermediates that may interact with biological targets.
Biological Activity Overview
The biological activities of this compound have been explored in several studies, highlighting its potential as an antimicrobial and anticancer agent. The following sections detail these activities.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing methylsulfanyl groups have shown activity against various bacterial strains. This compound's mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Table 1: Antimicrobial Activity Comparison
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| Ethyl 3-methylsulfanylprop-2-enoate | S. aureus | 16 µg/mL |
| Methyl 3,3-bis(methylsulfanyl)prop-2-enoate | P. aeruginosa | 64 µg/mL |
Anticancer Activity
Studies have shown that similar compounds can induce apoptosis in cancer cells through various pathways, including the modulation of apoptotic factors and cell cycle regulators. This compound is being investigated for its potential to inhibit tumor growth in vitro.
Case Study:
In a recent study, this compound was tested against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results demonstrated a dose-dependent decrease in cell viability, with IC50 values of approximately 25 µM for MCF-7 and 30 µM for A549 cells. The study suggested that the compound induces apoptosis by activating caspase pathways.
The proposed mechanism of action for this compound involves:
- Oxidative Stress Induction: The compound may generate reactive oxygen species (ROS), leading to oxidative damage in cells.
- Enzyme Inhibition: It may inhibit key enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer effects.
- Cell Cycle Arrest: Evidence suggests that it can induce cell cycle arrest at the G1/S phase, preventing cancer cell proliferation.
Comparative Studies
Comparative studies with structurally similar compounds indicate that the presence of the methylsulfanyl group significantly enhances biological activity. For example, compounds lacking this group showed reduced efficacy against bacterial strains and cancer cells.
Table 2: Biological Activity Comparison
| Compound | Antimicrobial Activity | Anticancer Activity (IC50 µM) |
|---|---|---|
| This compound | High | MCF-7: 25, A549: 30 |
| Ethyl 3-methylsulfanylprop-2-enoate | Moderate | MCF-7: >50, A549: >50 |
| Methyl 3,3-bis(methylsulfanyl)prop-2-enoate | Low | Not tested |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
